N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4OS2 and its molecular weight is 447.01. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activities
Research has shown the development and activity of compounds related to the structure of interest in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of thiazole and thiazoline, which share a structural resemblance, have been synthesized and tested for anti-inflammatory efficacy. These compounds, including hydrochloride salts of specific derivatives, displayed promising anti-inflammatory effects across various concentration ranges without adverse impacts on myocardial function (Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, particularly for carbon steel in acidic solutions. Two specific benzothiazole derivatives were synthesized and found to offer superior stability and higher inhibition efficiencies against steel corrosion, suggesting the potential application of related compounds in protecting industrial materials from corrosive damage (Hu et al., 2016).
Synthesis Methodologies
The chemical synthesis of structurally diverse libraries from related compounds highlights the versatility and potential applications in creating a wide range of chemicals for various purposes. For example, alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene led to a diverse compound library, demonstrating the compound's utility in synthetic chemistry (Roman, 2013).
Antibacterial Properties
Analogues of the compound have been synthesized and tested for antibacterial activity, offering a new class of promising antibacterial agents. Some synthesized compounds exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use in combating bacterial infections (Palkar et al., 2017).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-13-11-14(2)18-16(12-13)23-21(28-18)25(10-9-24(3)4)20(26)19-22-15-7-5-6-8-17(15)27-19;/h5-8,11-12H,9-10H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVRBAYIUHDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.